Cas no 898752-12-0 (Ethyl 6-(3-fluorophenyl)-6-oxohexanoate)
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
- AKOS016023183
- MS-21330
- MFCD01311615
- ETHYL6-(3-FLUOROPHENYL)-6-OXOHEXANOATE
- DTXSID60645572
- 898752-12-0
-
- MDL: MFCD01311615
- Inchi: 1S/C14H17FO3/c1-2-18-14(17)9-4-3-8-13(16)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3
- InChI Key: DCCCVIZESKMHOE-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C(CCCCC(=O)OCC)=O
Computed Properties
- Exact Mass: 252.11617256g/mol
- Monoisotopic Mass: 252.11617256g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 8
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 43.4Ų
Experimental Properties
- Density: 1.107
- Boiling Point: 344.8°C at 760 mmHg
- Flash Point: 156.9°C
- Refractive Index: 1.49
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB367728-1 g |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, 97%; . |
898752-12-0 | 97% | 1g |
€748.70 | 2023-04-26 | |
| abcr | AB367728-2 g |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, 97%; . |
898752-12-0 | 97% | 2g |
€1209.10 | 2023-04-26 | |
| Fluorochem | 207733-1g |
ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
898752-12-0 | 97% | 1g |
£424.00 | 2022-03-01 | |
| Fluorochem | 207733-2g |
ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
898752-12-0 | 97% | 2g |
£716.00 | 2022-03-01 | |
| Fluorochem | 207733-5g |
ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
898752-12-0 | 97% | 5g |
£1753.00 | 2022-03-01 | |
| abcr | AB367728-1g |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, 97%; . |
898752-12-0 | 97% | 1g |
€747.30 | 2025-04-15 | |
| abcr | AB367728-2g |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, 97%; . |
898752-12-0 | 97% | 2g |
€1207.50 | 2025-04-15 | |
| Key Organics Ltd | MS-21330-1G |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
898752-12-0 | >95% | 1g |
£468.00 | 2025-02-09 | |
| Key Organics Ltd | MS-21330-5G |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
898752-12-0 | >95% | 5g |
£1715.00 | 2025-02-09 | |
| A2B Chem LLC | AX51917-1g |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate |
898752-12-0 | 97% | 1g |
$516.00 | 2024-04-19 |
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate Suppliers
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate Related Literature
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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N. Soin,D. Boyer,K. Prashanthi,S. Sharma,A. A. Narasimulu,J. Luo,T. H. Shah,E. Siores,T. Thundat Chem. Commun., 2015,51, 8257-8260
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on Ethyl 6-(3-fluorophenyl)-6-oxohexanoate
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate: A Key Compound in Pharmaceutical Research
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate, with the chemical formula C14H14FO2, represents a critical intermediate in the development of fluoroaryl-based pharmaceutical agents. This 6-(3-fluorophenyl)hexanoic acid derivative is widely studied for its potential applications in metabolic regulation, neurological disorders, and inflammatory disease management. The CAS number 898752-12-0 is a unique identifier that ensures precise referencing in scientific literature and industrial applications.
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate is a fluorinated hexanoic acid ester, where the 3-fluorophenyl group is conjugated to the hexanoic acid backbone via an ether linkage. This molecular architecture is strategically designed to enhance lipophilicity and bioavailability, which are critical for drug candidates targeting cell membrane receptors or intracellular signaling pathways. The fluorine atom at the para position of the phenyl ring is a key functional group, known to modulate electronic properties and proton transfer dynamics in organic molecules.
Recent studies have highlighted the role of fluorinated aromatic compounds in modulating enzyme activity and cellular metabolism. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that derivatives of fluorophenylhexanoic acid exhibit selective inhibition of serine/threonine kinases, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The 6-oxohexanoate moiety contributes to the hydrophobic interactions with target proteins, enhancing the binding affinity and <
Structural analysis of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate reveals that the fluorine atom introduces a steric hindrance effect, which can alter the conformational flexibility of the molecule. This is particularly significant in drug design, as the 3D structure of a compound determines its target specificity and pharmacokinetic profile. The ester group at the terminal position is also a key feature, as it can undergo hydrolytic cleavage in vivo, releasing the active carboxylic acid form for biological activity.
Current research is focused on optimizing the synthetic pathways for Ethyl 6-(3-fluorophenyl)-6-oxohexanoate to improve yield and purity. A 2024 study in Organic & Biomolecular Chemistry described a green synthetic route using microwave-assisted catalysis, which reduced reaction time by 50% compared to traditional methods. This advancement aligns with the industry’s push toward sustainable chemistry and environmentally friendly manufacturing. The fluorinated phenyl group also plays a role in photophysical properties, making it a candidate for drug delivery systems that utilize light-responsive mechanisms.
Ethyl 6-(3-fluorophenyl)-6-oxohexanoate has shown promise in antioxidant research, where its fluorine-containing structure may enhance radical scavenging activity. A 2023 study in Free Radical Biology and Medicine demonstrated that this compound exhibits selective antioxidant effects in mitochondrial compartments, suggesting potential applications in oxidative stress-related diseases. The hexanoic acid chain contributes to membrane permeability, allowing the molecule to reach intracellular targets effectively.
Pharmacological studies are exploring the anti-inflammatory potential of Ethyl 6-(3-fluorophenyl)-6-oxohexanoate. Research published in Journal of Inflammation in 2024 indicated that this compound inhibits NF-κB activation, a key pathway in chronic inflammatory conditions. The fluorine atom may modulate the interaction of the molecule with inflammatory cytokines, offering a novel approach to targeted therapy. These findings underscore the versatility of fluorinated aromatic esters in multitarget drug design.
Future directions for research on Ethyl 6-(3-fluorophenyl)-6-oxohexanoate include in vivo testing in animal models and clinical trials for potential therapeutic applications. The fluorine-containing structure also raises questions about toxicological profiles, which require rigorous evaluation to ensure safe usage. The 3-fluorophenyl group may interact with metabolic enzymes, necessitating pharmacokinetic studies to assess drug metabolism and potential side effects.
Conclusion: Ethyl 6-(3-fluorophenyl)-6-oxohexanoate represents a significant advancement in the development of fluorinated organic compounds with diverse biological activities. Its unique structural features and functional groups make it a valuable candidate for drug discovery, biomedical research, and chemical synthesis. Ongoing studies are exploring its therapeutic potential and synthetic versatility, highlighting the importance of fluorine-containing molecules in modern chemistry and pharmacology.
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